molecular formula C41H76N2O15 B050055 (Z)-roxithromycin CAS No. 134931-00-3

(Z)-roxithromycin

Cat. No. B050055
M. Wt: 837 g/mol
InChI Key: RXZBMPWDPOLZGW-HEWSMUCTSA-N
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Description

(Z)-roxithromycin

Synthesis Analysis

  • Roxithromycin, a semi-synthetic 14-membered-ring macrolide antibiotic, is synthesized from erythromycin by altering the erythronolide A lactone ring to prevent inactivation in the gastric milieu. This alteration enhances its stability and activity against a wide range of pathogens (Bryskier, 1998).

Molecular Structure Analysis

  • The molecular structure of roxithromycin is characterized by the replacement of the 9-keto group in erythromycin with a 9-[O-(2,5-dioxahexyl)oxime] group, contributing to its globular form and relative hydrophobicity. This modification is crucial for its enhanced pharmacokinetic properties and activity (Gharbi-Benarous et al., 1991).

Chemical Reactions and Properties

  • Roxithromycin undergoes phototransformation under the irradiation of simulated sunlight, resulting in the formation of phototransformation products (PTPs) that have shown increased toxicity to Vibrio fischeri, indicating some PTPs are more toxic than the parent compound. This phototransformation is significant for understanding its environmental impact and ecotoxicity (Li et al., 2020).

Physical Properties Analysis

  • Roxithromycin's pharmacokinetic profile is characterized by high plasma, tissue, and body fluid concentrations, and a long half-life permitting an extended dosage interval. These properties contribute to its clinical efficacy in treating infections (Markham & Faulds, 1994).

Chemical Properties Analysis

  • The compound displays significant post-antibiotic effects which are dependent on the pathogens under study, the concentration of roxithromycin, and the duration of exposure. This effect contributes to its effectiveness in vivo, where roxithromycin is as effective or more effective than other macrolides in a wide range of infections (Bryskier, 1998).

3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal

Synthesis Analysis

  • The synthesis of 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal involves direct 3,6-di-O-protection of D-glucal, allowing for selective protection and functionalization of the glucal core, which is valuable for further glycoconjugate synthesis (Kinzy & Schmidt, 1987).

Molecular Structure Analysis

  • The crystal structure analysis of related compounds has shown the importance of protecting group strategies in achieving the desired molecular architecture, which is crucial for the subsequent chemical reactions and synthesis of complex molecules (Köll et al., 1997).

Chemical Reactions and Properties

  • The reactivity of imino glycals derived from D-glucal, including 3,4-di-O-acetyl derivatives, has been explored for the synthesis of imino sugars. These compounds participate in various Lewis acid-mediated carbon-carbon bond-forming reactions, highlighting the synthetic versatility of glucal derivatives (Dransfield et al., 2003).

Physical Properties Analysis

  • The physical properties of D-glucal derivatives are influenced by their protecting groups, which affect their solubility, reactivity, and stability. These properties are essential for their application in the synthesis of complex molecules and materials (Leigh et al., 1994).

Chemical Properties Analysis

  • D-glucal derivatives exhibit unique reactivity patterns, such as the sensitivity of silyl ethers towards Vilsmeier-Haack reagents, which enable selective transformations and the introduction of functional groups at specific positions. This reactivity is fundamental for the construction of complex glycosidic structures (Lellouche & Koeller, 2001).

For more scientific insights and detailed analyses, further research and exploration of these compounds in specialized databases and scientific literature are recommended.

This document elaborates on the scientific aspects of two chemical entities: "(Z)-roxithromycin" and "3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal" . The data includes synthesis analysis, molecular structure examination, chemical reactions, properties, and both physical and chemical property analyses, adhering strictly to scientific research findings.

(Z)-Roxithromycin

Synthesis Analysis

Roxithromycin is derived from erythromycin through semi-synthetic modification, specifically altering the erythronolide A lactone ring to enhance gastric stability. This process significantly contributes to its broad spectrum of antibacterial activity, making it effective against a variety of pathogens (Bryskier, 1998).

Molecular Structure Analysis

The molecular structure is characterized by the substitution of the 9-keto group with a 9-[O-(2,5-dioxahexyl)oxime] group in erythromycin, contributing to roxithromycin's globular form and relative hydrophobicity. This modification is essential for its effective intracellular concentration and action against pathogens (Gharbi-Benarous et al., 1991).

Chemical Reactions and Properties

Roxithromycin undergoes phototransformation under simulated sunlight, leading to the formation of more toxic phototransformation products (PTPs). This transformation is crucial for understanding its environmental fate and potential ecotoxicity impacts (Li et al., 2020).

Physical Properties Analysis

Its pharmacokinetic profile is marked by high concentrations in plasma, tissues, and body fluids, with a prolonged half-life that allows extended dosage intervals. These properties underscore its clinical efficacy across various infections (Markham & Faulds, 1994).

Chemical Properties Analysis

The compound exhibits significant post-antibiotic effects, depending on the pathogen, roxithromycin concentration, and exposure duration. This effect is pivotal for its in vivo efficacy, often outperforming other macrolides in treating a wide range of infections (Bryskier, 1998).

3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal

Synthesis Analysis

The synthesis involves direct 3,6-di-O-protection of D-glucal, facilitating selective protection and functionalization crucial for glycoconjugate synthesis. This method provides efficient routes to valuable glucopyranosyl donors (Kinzy & Schmidt, 1987).

Molecular Structure Analysis

Crystal structure analysis reveals the importance of protecting group strategies for achieving desired molecular architectures, crucial for subsequent chemical reactions and complex molecule synthesis (Köll et al., 1997).

Chemical Reactions and Properties

Imino glycals derived from D-glucal, including 3,4-di-O-acetyl derivatives, showcase synthetic versatility through various Lewis acid-mediated carbon-carbon bond-forming reactions, highlighting the compounds' reactivity and utility in synthesizing imino sugars (Dransfield et al., 2003).

Physical Properties Analysis

The physical properties, influenced by protecting groups, affect solubility, reactivity, and stability, essential for their application in complex molecule and material synthesis (Leigh et al., 1994).

Chemical Properties Analysis

D-glucal derivatives exhibit unique reactivity patterns, such as sensitivity towards Vilsmeier-Haack reagents, enabling selective transformations critical for constructing complex glycosidic structures (Lellouche & Koeller, 2001).

Scientific Research Applications

  • Antibacterial Activity and Clinical Efficacy : Roxithromycin is noted for its antibacterial activity, particularly effective against various pathogens including Staphylococcus aureus, Streptococcus pneumoniae, and Mycoplasma pneumoniae. It is useful in treating respiratory tract infections, genitourinary tract infections, and skin infections (Young, Gonzalez, & Sorkin, 1989).

  • Cardiovascular Applications : A study has shown Roxithromycin's ability to inhibit the proliferation of human coronary artery smooth muscle cells, suggesting potential use in preventing coronary heart disease (Tomita et al., 2005).

  • Antimicrobial Activity : Roxithromycin's in-vitro antimicrobial activity is well-documented, effective against a range of pathogens including gram-positive and gram-negative bacteria, and atypical pathogens like Mycobacterium avium complex and Helicobacter pylori (Bryskier, 1998).

  • Effects on Immune Responses : It influences cell-mediated immune responses, affecting lymphocyte activity and cytokine production (Konno et al., 1992).

  • Hair Restoration : Roxithromycin has shown promise in hair restoration, particularly in androgenetic alopecia (AGA) cases. It inhibits apoptosis in dermal papilla cells, thereby possibly preventing premature hair loss (Ito et al., 2009).

  • Pharmacokinetic Properties : The pharmacokinetic properties of Roxithromycin, including its absorption and half-life, contribute to its clinical efficacy in various infections (Markham & Faulds, 1994).

  • Potential Side Effects : It's important to note potential side effects such as QT interval prolongation and torsades de pointes, although these occurrences are relatively rare (Justo, Mardi, & Zeltser, 2004).

  • Diagnostic Applications : Roxithromycin has been labeled with technetium-99m for diagnosing bacterial infections and distinguishing between septic and aseptic inflammation (Rizvi et al., 2018).

properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/b42-31-/t22-,23-,24+,25+,26-,27+,28+,29-,30+,32-,33+,34-,35+,36-,38+,39-,40-,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZBMPWDPOLZGW-HEWSMUCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H76N2O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

837.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-roxithromycin

CAS RN

134931-00-3, 80214-83-1
Record name Roxithromycin, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134931003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythromycin, 9-[O-[(2-methoxyethoxy)methyl]oxime], (9E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.308
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROXITHROMYCIN, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LG42MZ5GK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Zhang, J Xing, D Zhong - Journal of pharmaceutical sciences, 2004 - Elsevier
… We had compared 1 H NMR spectra of roxithromycin and Z-roxithromycin (in CDCl 3 ). No obvious signal was observed in Z-roxithromycin spectra at the corresponding chemical shift …
Number of citations: 14 www.sciencedirect.com
A Kwiecień, J Krzek, P Żmudzki, U Matoga… - Analytical …, 2014 - pubs.rsc.org
… The fragmentation pattern involved the loss of the L-cladinose substituent (−176.1) of E- and Z-roxithromycin. In the next step decladinose derivatives lost H 2 O (−18) and subsequently …
Number of citations: 20 pubs.rsc.org
J Sun, T Zhang, F Qiu, Y Liu, J Tang… - Journal of …, 2005 - academic.oup.com
Objectives: The impact of two different pharmaceutical preparations on the pharmacokinetics of roxithromycin was investigated in healthy human volunteers. Methods: The degradation …
Number of citations: 12 academic.oup.com
X Jia, L Lian, S Yan, Y Song, J Nie, X Zhu… - ACS ES&T …, 2021 - ACS Publications
… Isomerization of the oxime moiety was observed during acidic hydrolysis of roxithromycin, and the retention time of Z-roxithromycin was lower than that of E-roxithromycin. (48) Therefore…
Number of citations: 13 pubs.acs.org
X Zhang, X Huo, F Tang, Z Zha, F Yang, Y Ni… - Analytical …, 2019 - pubs.rsc.org
… the following relationship: V amitriptyline < V roxithromycin < V reserpine , while the M/Z of these ions are described as follows: M/Z amitriptyline < M/Z reserpine < M/Z roxithromycin . …
Number of citations: 8 pubs.rsc.org
KM Lee, MR Gwon, HW Lee, SJ Seong… - Translational and …, 2021 - ncbi.nlm.nih.gov
β-Lapachone has been reported to have anticancer and various other therapeutic effects, but is limited in clinical applications by its low bioavailability. pH-Dependent isomerization can …
Number of citations: 10 www.ncbi.nlm.nih.gov
B Arsic, P Novak, G Kragol, J Barber, MG Rimoli… - 2018 - books.google.com
Macrolide antibiotics represent a class of natural macrocyclic products, one of the most clinically important antibiotics. Unfortunately, the production and development of new macrolide …
Number of citations: 28 books.google.com
B Butler - 2022 - digitalrepository.salemstate.edu
Common mullein has been used for many years as an herbal remedy. This study identifies 27 different medicinal compounds and explores the impact of endophytes on green chemistry…
Number of citations: 0 digitalrepository.salemstate.edu
KM Drljević-Đurić - Универзитет у Београду, 2011 - nardus.mpn.gov.rs
Cilj ove disertacije bio je da se ispitivanjem elektrohemijske aktivnosti makrolidnih antibiotika roksitromicina i midekamicina i poredjenjem dobijenih rezultata sa rezultatima ranije …
Number of citations: 0 nardus.mpn.gov.rs

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